Mono-(6-amino-6-deoxy)-|A-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

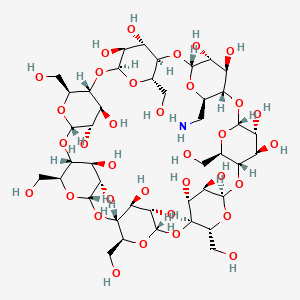

Mono-(6-amino-6-deoxy)-|A-cyclodextrin is a derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose subunits linked by α-1,4-glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various guest molecules, enhancing the solubility and stability of these molecules. This compound is specifically modified at the 6th position with an amino group, which imparts unique chemical and physical properties to the compound .

Preparation Methods

The synthesis of Mono-(6-amino-6-deoxy)-|A-cyclodextrin typically involves a multi-step process starting from native cyclodextrin. The key steps include monotosylation, azidation, and reduction .

Monotosylation: Native cyclodextrin is reacted with p-toluenesulfonyl chloride to introduce a tosyl group at the 6th position.

Azidation: The tosylated cyclodextrin is then treated with sodium azide to replace the tosyl group with an azide group.

Reduction: The azide group is reduced to an amino group using a reducing agent such as triphenylphosphine.

These steps can be optimized under continuous flow conditions to improve yield and safety .

Chemical Reactions Analysis

Mono-(6-amino-6-deoxy)-|A-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Complexation Reactions: The compound can form inclusion complexes with hydrophobic guest molecules, enhancing their solubility and stability.

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and triphenylphosphine . The major products formed depend on the specific substituents introduced during the substitution reactions.

Scientific Research Applications

Mono-(6-amino-6-deoxy)-|A-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mono-(6-amino-6-deoxy)-|A-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility and stability of the guest molecule, facilitating its delivery and bioavailability .

Comparison with Similar Compounds

Mono-(6-amino-6-deoxy)-|A-cyclodextrin can be compared with other cyclodextrin derivatives such as:

Mono-(6-amino-6-deoxy)-β-cyclodextrin: Similar in structure but with a different number of glucose units, affecting its cavity size and inclusion properties.

Mono-(6-amino-6-deoxy)-γ-cyclodextrin: Has a larger cavity compared to α-cyclodextrin, allowing it to encapsulate larger guest molecules.

The uniqueness of this compound lies in its specific cavity size and the presence of an amino group, which provides additional functionalization possibilities and enhances its solubility and stability properties .

Properties

IUPAC Name |

(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9+,10-,11+,12-,13+,14+,15-,16-,17+,18-,19+,20+,21+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32+,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBFLQITCMCIOY-DPWLHOGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.